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Compound of Interest

Compound Name:
4-methanesulfonylpiperazine-1-

carbaldehyde

CAS No.: 139605-60-0

Cat. No.: B1287861

Get Quote

Executive Summary & Strategic Rationale
The 4-methanesulfonylpiperazine moiety is a "privileged structure" in medicinal chemistry,

widely deployed to enhance aqueous solubility, metabolic stability, and hydrogen-bonding

potential in kinase inhibitors (e.g., PI3K, KDR) and GPCR ligands.

While the free amine (1-methanesulfonylpiperazine) is commercially available, it is hygroscopic

and prone to formation of carbonate salts upon air exposure. The 1-carbaldehyde derivative

serves as a stable, crystalline precursor. This protocol details the "Unlock-and-Couple"

strategy, where the formyl group acts as a masking agent that is removed in situ or prior to

coupling, ensuring high-purity installation of the sulfonylpiperazine tail.

Critical Reagent Verification
Before proceeding, verify the chemical identity of your starting material, as nomenclature often

overlaps.
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Feature
Target Reagent (This

Protocol)
Common Confusant

Name
4-methanesulfonylpiperazine-

1-carbaldehyde

4-(4-methanesulfonylpiperazin-

1-yl)benzaldehyde

Structure
Formamide (

)

Aryl Aldehyde (

)

CAS 139605-60-0 443909-23-3 (or similar)

Reactivity
Requires Deformylation

(Acid/Base) or Reduction

Reacts via Reductive

Amination

Use Case Precursor to secondary amine
Linker for Schiff

bases/Hydrazones

Warning: If you possess the benzaldehyde derivative, do not use the deformylation protocols

below. Proceed directly to reductive amination with your amine of interest.
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Property Data

IUPAC Name 1-Formyl-4-(methylsulfonyl)piperazine

Molecular Formula

Molecular Weight 192.24 g/mol

Physical State White to off-white crystalline solid

Solubility

Soluble in DMSO, DMF, MeOH; Poorly soluble

in

, Hexanes

Stability
Stable at RT; Non-hygroscopic (unlike the free

amine)

Role Masked Pharmacophore / Stable Precursor

Synthetic Pathways & Logic
The utility of this reagent lies in two primary pathways:

Pathway A (The "Unlock"): Acidic hydrolysis of the formyl group to reveal the nucleophilic

secondary amine, followed by coupling to a heteroaryl scaffold (common in kinase inhibitor

synthesis).

Pathway B (The "Methyl"): Reduction of the formyl group to a methyl group, yielding the N-

methyl-N'-sulfonyl variant.

Experimental Workflow Diagram (Graphviz)
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Click to download full resolution via product page

Caption: Strategic divergence from the formyl precursor to bioactive scaffolds via deformylation

or reduction.

Detailed Experimental Protocols
Protocol 1: Deformylative Activation (The "Unlock")
Objective: To remove the formyl protecting group and generate the reactive 1-

(methylsulfonyl)piperazine hydrochloride salt for subsequent coupling.

Reagents:

4-methanesulfonylpiperazine-1-carbaldehyde (1.0 equiv)

Hydrochloric acid (4M in Dioxane or 6M aqueous)

Methanol (MeOH)

Procedure:

Dissolution: Dissolve 4-methanesulfonylpiperazine-1-carbaldehyde (1.92 g, 10 mmol) in

MeOH (20 mL).

Acidification: Add HCl (4M in Dioxane, 10 mL, 40 mmol) dropwise at 0°C.

Reflux: Warm to room temperature, then heat to reflux (65°C) for 2–4 hours. Monitor by TLC

(EtOAc/MeOH 9:1) or LCMS. The starting material peak (

) should disappear, replaced by the amine peak (

).

Work-up: Concentrate the reaction mixture in vacuo to dryness.

Purification (Optional): Triturate the resulting solid with diethyl ether (

) to remove non-polar impurities. Filter and dry under vacuum.
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Yield: Quantitative yield of 1-(methylsulfonyl)piperazine hydrochloride as a white solid.

Mechanistic Insight: The formyl group is a robust amide. Acidic hydrolysis is preferred over

basic hydrolysis here to prevent potential side reactions with the sulfonamide group, although

the sulfonamide is generally stable. The resulting HCl salt is non-hygroscopic and shelf-stable.

Protocol 2: Synthesis of Bioactive Kinase Inhibitor
(SNAr Coupling)
Objective: To couple the activated piperazine tail to a heteroaryl chloride (e.g., a 2-

chloropyrimidine or 4-chloroquinazoline core), a key step in synthesizing PI3K or KDR

inhibitors.

Reagents:

1-(methylsulfonyl)piperazine hydrochloride (from Protocol 1) (1.2 equiv)

Heteroaryl Chloride (e.g., 4-chloro-6-phenylpyrimidine) (1.0 equiv)

Base:

(3.0 equiv) or DIPEA (3.0 equiv)

Solvent: DMF or DMSO

Procedure:

Preparation: In a round-bottom flask, suspend 1-(methylsulfonyl)piperazine hydrochloride

(1.2 equiv) and the Heteroaryl Chloride (1.0 equiv) in DMF (0.2 M concentration relative to

halide).

Base Addition: Add

(3.0 equiv).

Reaction: Heat the mixture to 80–100°C for 4–12 hours.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287861?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: For less reactive substrates (e.g., unactivated aryl chlorides), use Buchwald-Hartwig

conditions (

, BINAP,

, Toluene, 100°C).

Quench: Cool to room temperature. Pour into ice-water (5x reaction volume).

Isolation:

Precipitation: If the product precipitates, filter and wash with water.

Extraction: If no precipitate, extract with EtOAc (3x). Wash organics with brine (3x) to

remove DMF. Dry over

.

Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validating Check:

1H NMR: Look for the disappearance of the formyl proton (~8.0 ppm) and the retention of the

methylsulfonyl singlet (~2.8 ppm). The piperazine protons should shift upfield/downfield

depending on the new heteroaryl attachment.

LCMS: Confirm mass shift corresponding to the loss of HCl and formation of the C-N bond.

Protocol 3: Reductive Methylation (Alternative)
Objective: To convert the formyl group directly into a methyl group, yielding 1-methyl-4-

(methylsulfonyl)piperazine, another common bioactive fragment.

Reagents:

4-methanesulfonylpiperazine-1-carbaldehyde

Lithium Aluminum Hydride (LiAlH4) or Borane-THF (
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)

THF (anhydrous)

Procedure:

Setup: Under

atmosphere, suspend LiAlH4 (2.0 equiv) in anhydrous THF at 0°C.

Addition: Add 4-methanesulfonylpiperazine-1-carbaldehyde (1.0 equiv) portion-wise

(solid) or as a solution in THF.

Caution: Exothermic gas evolution (

).

Reflux: Heat to reflux for 6–12 hours.

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH (

mL), then water (

mL).

Isolation: Filter the granular precipitate. Concentrate the filtrate.

Result: 1-methyl-4-(methylsulfonyl)piperazine.

References & Grounding
PI3K Inhibitor Synthesis:

Context: Synthesis of pyrazolo[1,5-a]pyrimidine derivatives using 1-

methanesulfonylpiperazine via reductive amination and SNAr coupling.

Source: Zarychta, M. et al. "Design, Synthesis, and Development of Pyrazolo[1,5-

a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." J. Med.
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Chem.2019, 62, 4815–4850. Link

KDR Kinase Inhibitors:

Context: Use of 1-methanesulfonylpiperazine in the synthesis of Indol-2-yl-quinolin-2-one

derivatives via nucleophilic substitution.

Source: Cai, X. et al. "Synthesis of Novel KDR Kinase Inhibitors through Catalytic

Reductive Cyclization of o-Nitrobenzylcarbonyl Compounds." J. Org. Chem.2004, 69,

7172–7176. Link

Piperazine Lithiation (Contrast):

Context: Discusses why N-Boc is preferred over N-Formyl for direct lithiation, establishing

why Deformylation-Coupling is the superior protocol for this specific reagent.

Source: O'Brien, P. et al. "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-

Trapping of N-Boc Piperazines."[1] Org.[1][2] Lett.2016, 18, 644–647. Link

Reagent Data:

Source: PubChem Compound Summary for CID 139605-60-0. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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